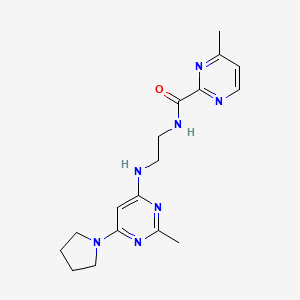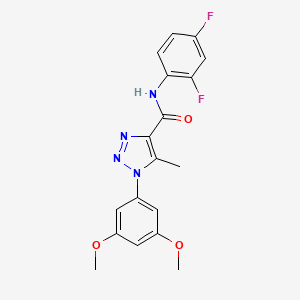
3-Bromo-4-(trifluoromethoxy)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(trifluoromethoxy)benzeneboronic acid is an organoboron compound with the molecular formula C7H5BBrF3O3 and a molecular weight of 284.83 g/mol . This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications.
Mechanism of Action
Target of Action
3-Bromo-4-(trifluoromethoxy)benzeneboronic acid is a type of organoboron compound . The primary targets of this compound are the transition metals used in carbon-carbon bond forming reactions, such as palladium . These metals play a crucial role in facilitating the Suzuki–Miyaura (SM) cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Like other organoboron compounds, it is expected to have a relatively stable structure, which could potentially impact its bioavailability .
Result of Action
The primary molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a variety of organic compounds . The cellular effects would depend on the specific compounds produced through this reaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8°C . Additionally, the SM coupling reaction conditions, which are generally mild and tolerant of various functional groups, can also affect the compound’s action .
Preparation Methods
The synthesis of 3-Bromo-4-(trifluoromethoxy)benzeneboronic acid typically involves the bromination of 4-(trifluoromethoxy)benzeneboronic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-4-(trifluoromethoxy)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)benzeneboronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It is used in the development of new drugs, especially those targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
3-Bromo-4-(trifluoromethoxy)benzeneboronic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzeneboronic acid: This compound lacks the bromine atom but shares the trifluoromethoxy group, making it useful in similar chemical reactions.
1-Bromo-3-(trifluoromethoxy)benzene: This compound is similar but does not contain the boronic acid group, limiting its applications in cross-coupling reactions.
The unique combination of the bromine atom and the trifluoromethoxy group in this compound makes it particularly valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
[3-bromo-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDRZDLYOYDPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2896496.png)








![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)


![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)
![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
